molecular formula C12H13NO2 B11042666 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one CAS No. 55476-04-5

5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one

Katalognummer: B11042666
CAS-Nummer: 55476-04-5
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: JYECHXPYSUZVDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one is an organic compound with the molecular formula C12H13NO2 It is a member of the oxazolidinone family, characterized by a five-membered ring containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one typically involves the reaction of phenyl isocyanate with 3-methyl-2-butanone in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions generally require an inert atmosphere and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Oxazolidinone oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,5-Dimethyl-4-methylene-3-phenyl-2-oxazolidone
  • 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one
  • 4,4-Dimethyl-5-methylene-2-oxo-1-phenyl-1,3-oxazolidin

Uniqueness

5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one stands out due to its unique structural features, such as the presence of both a phenyl group and a methylidene group on the oxazolidinone ring

Eigenschaften

CAS-Nummer

55476-04-5

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

5,5-dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H13NO2/c1-9-12(2,3)15-11(14)13(9)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3

InChI-Schlüssel

JYECHXPYSUZVDO-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=C)N(C(=O)O1)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.